2-((4-Ethynylphenyl)(methyl)amino)acetonitrile
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Overview
Description
2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is an organic compound that features a nitrile group attached to an amino group, which is further connected to a phenyl ring substituted with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile typically involves the reaction of 4-ethynylaniline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethynylphenyl)(methyl)amino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-((4-Ethynylphenyl)(methyl)amino)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Ethynylphenyl)(methyl)amino)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: Similar structure but lacks the ethynyl and phenyl groups.
4-Ethynylaniline: Contains the ethynyl and phenyl groups but lacks the nitrile group.
N-Methylaminoacetonitrile: Contains the nitrile and amino groups but lacks the ethynyl and phenyl groups.
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(4-ethynyl-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C11H10N2/c1-3-10-4-6-11(7-5-10)13(2)9-8-12/h1,4-7H,9H2,2H3 |
InChI Key |
MSHGTSPMKWQDSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)C1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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